molecular formula C7H8N4 B13426214 2-(Azidomethyl)-6-methylpyridine

2-(Azidomethyl)-6-methylpyridine

Katalognummer: B13426214
Molekulargewicht: 148.17 g/mol
InChI-Schlüssel: LLRMJHQGASVQCU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Azidomethyl)-6-methylpyridine is an organic compound that features an azido group attached to a methylpyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-6-methylpyridine typically involves the introduction of an azido group to a methylpyridine precursor. One common method is the reaction of 2-(chloromethyl)-6-methylpyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. This reaction proceeds via nucleophilic substitution, where the chloride is replaced by the azido group.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide compounds.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Azidomethyl)-6-methylpyridine can undergo various chemical reactions, including:

    Cycloaddition Reactions:

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution Reactions: The azido group can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition.

    Reduction: Palladium on carbon (Pd/C) is a common catalyst for the reduction of azides to amines.

    Substitution: Sodium azide is used for the initial synthesis, and other nucleophiles can be used for further substitution reactions.

Major Products Formed:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

    Various substituted pyridines: Formed from substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-(Azidomethyl)-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules.

    Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the development of new materials, including polymers and advanced materials with specific functional properties.

Wirkmechanismus

The mechanism of action of 2-(Azidomethyl)-6-methylpyridine largely depends on the specific reactions it undergoes. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, which can then interact with various biological targets or materials. In reduction reactions, the azido group is converted to an amine, which can participate in further chemical reactions or interact with biological systems.

Vergleich Mit ähnlichen Verbindungen

    2-(Azidomethyl)pyridine: Lacks the methyl group at the 6-position.

    6-Methylpyridine: Lacks the azido group.

    2-(Azidomethyl)-pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness: 2-(Azidomethyl)-6-methylpyridine is unique due to the presence of both the azido group and the methyl group on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthetic chemistry and material science.

Eigenschaften

Molekularformel

C7H8N4

Molekulargewicht

148.17 g/mol

IUPAC-Name

2-(azidomethyl)-6-methylpyridine

InChI

InChI=1S/C7H8N4/c1-6-3-2-4-7(10-6)5-9-11-8/h2-4H,5H2,1H3

InChI-Schlüssel

LLRMJHQGASVQCU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)CN=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.